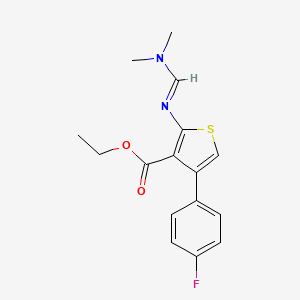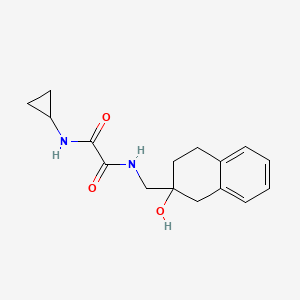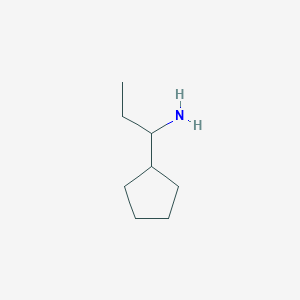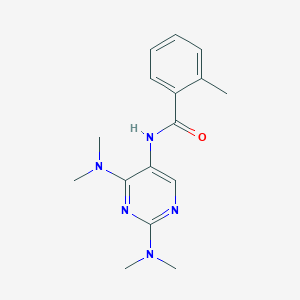![molecular formula C17H15ClN2O2S2 B2366723 3-chloro-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 896302-27-5](/img/structure/B2366723.png)
3-chloro-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has been an indispensable anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .Molecular Structure Analysis
Thiophene is considered to be a structural alert with the formula C4H4S . It was discovered as a contaminant in benzene .Chemical Reactions Analysis
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Biological Activities
- Antibacterial and Antifungal Properties : Certain thiophene carboxamide derivatives, including those with similar structural frameworks, have demonstrated antibacterial and antifungal activities. These compounds' molecular conformations, influenced by intramolecular hydrogen bonds, play a critical role in their biological activities (Vasu et al., 2003).
- Synthetic Routes : Research on substituted benzo[b]thiophenes has developed methodologies for synthesizing these compounds with various functional groups, improving overall synthetic efficiency and providing pathways for further functionalization (Patrick A. Pié and L. Marnett, 1988).
- Chemical Reactions and Stability : Studies on the synthesis, reactions, and stability of certain benzo[b]thiophenyl derivatives have contributed to understanding the chemical behavior of such compounds under various conditions, offering insights into their potential applications in medicinal chemistry and material science (R. Dickinson & B. Iddon, 1971).
Applications in Sensing and Material Science
- Sensing Activities and Magnetic Properties : Methyl-substituted thieno[2,3-b]thiophene derivatives, structurally related to the compound , have been incorporated into lanthanide-based metal-organic frameworks. These frameworks exhibit interesting gas adsorption properties, sensing capabilities, and magnetic properties, suggesting potential applications in sensors and magnetic materials (Suna Wang et al., 2016).
Chemical Transformations and Derivative Synthesis
- Derivative Synthesis : Research has also explored the synthesis of various derivatives, including carbamates, ureas, and semicarbazides, starting from chlorobenzo[b]thiophene compounds. These studies are crucial for developing new pharmaceuticals and agrochemicals with improved efficacy and safety profiles (T. S. Kumara et al., 2009).
Mechanism of Action
Thiophene-based compounds are remarkably effective with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Future Directions
Properties
IUPAC Name |
3-chloro-N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S2/c1-8-9(2)23-17(12(8)15(21)19-3)20-16(22)14-13(18)10-6-4-5-7-11(10)24-14/h4-7H,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPKWJFWERSKMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2366647.png)
![N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}acetamide](/img/structure/B2366648.png)

![Pyridin-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366651.png)
![Ethyl 2-methyl-5-[2-[(2-phenoxyacetyl)amino]benzoyl]oxy-1-phenylindole-3-carboxylate](/img/structure/B2366652.png)


![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2366656.png)



![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea](/img/structure/B2366664.png)
